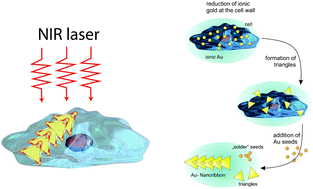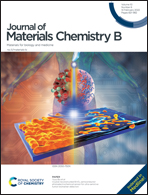Seed-mediated synthesis of plasmonic gold nanoribbons using cancer cells for hyperthermia applications†
Journal of Materials Chemistry B Pub Date: 2018-10-17 DOI: 10.1039/C8TB02239A
Abstract
A surfactant-less, seed mediated, biological synthesis of two dimensional (2-D) nanoribbons in the presence of breast cancer cells (MCF7) is demonstrated. The diameter and yield of nanoribbons are tunable via seeds and gold precursor concentration. Such crystalline nanoribbons serve to enhance the Raman signals over MCF7 cells. The side and slopes of the triangular nanoplatelets fused as nanoribbons exhibit plasmon excitement in quadrupole resonance modes in the infrared region. Consequently, when irradiated with an infrared laser they show an excellent photothermal effect and rapid rise in temperature. The experimental results verified by finite-difference time-domain (FTDT) calculations reveal the presence of wedge-plasmon polaritons propagating along the edges of the nanoribbons. These simulations confirm that long aspect ratio nanoribbon's edges and vertices act as an active optical waveguide, allowing for heat propagation along the long axis, killing cancer cells in the process at lower power doses.

Recommended Literature
- [1] Monthly record of analytical researches into food
- [2] The rare 42.63.8 network and a chiral, trigonal net in crystal structures of 1,3,5-tris(4-pyridyl)benzenes†
- [3] Back cover
- [4] Heterometallic Ag2Ti10 and Ag4Ti8-oxo clusters with different silver doping models: synthesis, structure, and theoretical studies†
- [5] One plus one greater than two: high-performance inverted planar perovskite solar cells based on a composite CuI/CuSCN hole-transporting layer†
- [6] Advances in the electron diffraction characterization of atomic clusters and nanoparticles
- [7] Residue-specific global fluorination of Candida antarctica lipase B in Pichia pastoris†‡
- [8] Curcumin-loaded, folic acid-functionalized magnetite particles for targeted drug delivery†
- [9] Identifying the best metal–organic frameworks and unravelling different mechanisms for the separation of pentane isomers†
- [10] Simple one-step synthesis of water-soluble fluorescent carbon dots from waste paper†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 61-73-4
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
3-(Trifluoromethyl)benzoic acid
CAS no.: 454-92-2
-
CAS no.: 3179-31-5
-
CAS no.: 115-96-8
-
CAS no.: 2713-34-0
-
CAS no.: 523-39-7
-
CAS no.: 89-69-0









